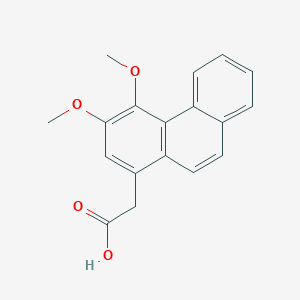
1-Phenanthreneaceticacid, 3,4-dimethoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenanthreneaceticacid, 3,4-dimethoxy- is an organic compound characterized by its phenanthrene core structure with two methoxy groups attached at the 3 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenanthreneaceticacid, 3,4-dimethoxy- typically involves the use of Friedel-Crafts acylation reactionsThe reaction conditions often require a Lewis acid catalyst such as aluminum chloride (AlCl3) and an acyl chloride as the acylating agent .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their subsequent functionalization. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions: 1-Phenanthreneaceticacid, 3,4-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) in the presence of a catalyst can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or other functional groups onto the phenanthrene ring.
科学研究应用
1-Phenanthreneaceticacid, 3,4-dimethoxy- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Phenanthreneaceticacid, 3,4-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways and the exertion of its effects .
相似化合物的比较
Acetosyringone (3,5-dimethoxy-4-hydroxyacetophenone): Shares similar methoxy functional groups and exhibits comparable biological activities.
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another compound with methoxy groups, used in antimicrobial applications.
Uniqueness: 1-Phenanthreneaceticacid, 3,4-dimethoxy- is unique due to its phenanthrene core structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
118853-46-6 |
|---|---|
分子式 |
C18H16O4 |
分子量 |
296.3 g/mol |
IUPAC 名称 |
2-(3,4-dimethoxyphenanthren-1-yl)acetic acid |
InChI |
InChI=1S/C18H16O4/c1-21-15-9-12(10-16(19)20)14-8-7-11-5-3-4-6-13(11)17(14)18(15)22-2/h3-9H,10H2,1-2H3,(H,19,20) |
InChI 键 |
ZFHMRHJIHJXLRH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C=CC3=CC=CC=C32)C(=C1)CC(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


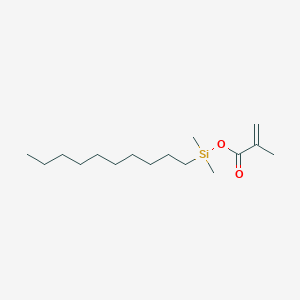
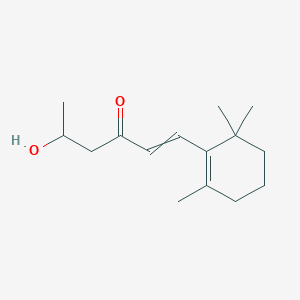
![N-[(4-Methylphenyl)methylidene]hypochlorous amide](/img/structure/B14309876.png)

![1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14309888.png)
![2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14309890.png)
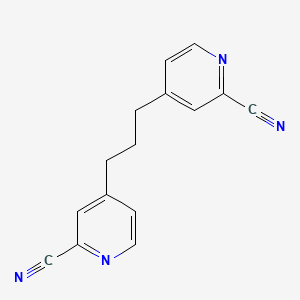
![3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride](/img/structure/B14309917.png)
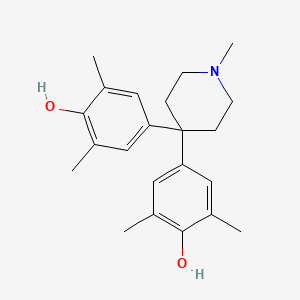
![(5E)-5-[(4-Anilinophenyl)imino]furan-2(5H)-one](/img/structure/B14309932.png)
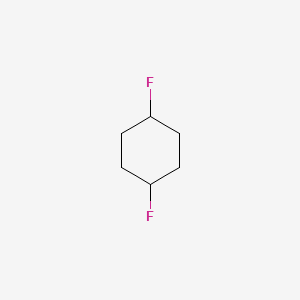

![Tributyl{[3-(tributylstannyl)benzoyl]oxy}stannane](/img/structure/B14309958.png)

